molecular formula C19H27NO7 B6036321 4-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid

4-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid

Cat. No.: B6036321
M. Wt: 381.4 g/mol
InChI Key: UFFLTXFNDZKEQT-UHFFFAOYSA-N
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Description

4-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a methoxy group, and an oxalic acid moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]morpholine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methoxyphenol with allyl bromide to form 4-methoxy-2-prop-2-enylphenol. This intermediate is then reacted with 3-chloropropylmorpholine under basic conditions to yield the desired product. The final step involves the addition of oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The double bond in the allyl group can be reduced to a single bond.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used.

Major Products Formed

    Oxidation: Formation of 4-[3-(4-Hydroxy-2-prop-2-enylphenoxy)propyl]morpholine.

    Reduction: Formation of 4-[3-(4-Methoxy-2-propylphenoxy)propyl]morpholine.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

4-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(4-Methoxyphenoxy)propyl]morpholine: Lacks the allyl group, resulting in different chemical properties and reactivity.

    4-[3-(4-Hydroxy-2-prop-2-enylphenoxy)propyl]morpholine: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-[3-(4-Methoxy-2-propylphenoxy)propyl]morpholine: Similar structure but with a single bond in the propyl group instead of a double bond.

Uniqueness

4-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the morpholine ring, methoxy group, and oxalic acid moiety allows for diverse applications and interactions in various scientific fields.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[3-(4-methoxy-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3.C2H2O4/c1-3-5-15-14-16(19-2)6-7-17(15)21-11-4-8-18-9-12-20-13-10-18;3-1(4)2(5)6/h3,6-7,14H,1,4-5,8-13H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFLTXFNDZKEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCCCN2CCOCC2)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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